molecular formula C19H18N2O5 B8619911 HFI-419

HFI-419

Cat. No.: B8619911
M. Wt: 354.4 g/mol
InChI Key: GGBHINRNYAAYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HFI-419 involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the chromene core: This is typically achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the pyridinyl group: This step involves the coupling of a pyridine derivative to the chromene core.

    Acetylation and esterification: The final steps involve acetylation to introduce the acetamido group and esterification to form the ethyl ester.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

HFI-419 undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group on the chromene ring can be oxidized under suitable conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typical.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of a nitro group would yield an amine.

Scientific Research Applications

HFI-419 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the inhibition of aminopeptidases.

    Biology: Investigated for its role in modulating glucose uptake in cells.

    Medicine: Explored for its potential in enhancing memory and cognitive functions, particularly in neurodegenerative diseases.

    Industry: Potential applications in the development of new pharmaceuticals targeting aminopeptidases.

Mechanism of Action

HFI-419 exerts its effects by inhibiting the activity of insulin-regulated aminopeptidase (IRAP). It competes with the natural substrate for binding to the extracellular catalytic site of IRAP. This inhibition leads to increased levels of peptides that are normally degraded by IRAP, which can enhance glucose uptake and improve memory functions. The compound interacts with the active site zinc via its acetamide group, which is crucial for its inhibitory activity .

Comparison with Similar Compounds

HFI-419 is unique compared to other IRAP inhibitors due to its specific structure and binding affinity. Similar compounds include:

    HFI-142: A less potent but more stable derivative of this compound.

    Angiotensin IV analogs: These also inhibit IRAP but have different structural features and binding properties.

This compound stands out due to its higher potency and specific interactions with the IRAP active site, making it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C19H18N2O5

Molecular Weight

354.4 g/mol

IUPAC Name

ethyl 2-acetamido-7-hydroxy-4-pyridin-3-yl-4H-chromene-3-carboxylate

InChI

InChI=1S/C19H18N2O5/c1-3-25-19(24)17-16(12-5-4-8-20-10-12)14-7-6-13(23)9-15(14)26-18(17)21-11(2)22/h4-10,16,23H,3H2,1-2H3,(H,21,22)

InChI Key

GGBHINRNYAAYMX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C=CC(=C2)O)NC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 7-(acetyloxy)-2-(diacetylamino)-4-pyridin-3-yl-4H-chromene-3-carboxylate (6.989 g, 15.9 mmol) was dissolved in absolute ethanol (50 mL). Hydrazine hydrate (950 μL, 19.5 mmol) was added and the mixture stirred at room temperature for 6 h. The reaction mixture was evaporated to dryness to give an orange solid. The residue was dissolved in a mixture of ethyl acetate (200 mL) and ethanol (50 mL). Silica gel 60 (35 g) was added and the mixture evaporated to dryness. Purified by flash chromatography over silica gel 60, 40-63 μm (eluent: 75% ethyl acetate/petroleum spirits (54×100 mL fractions), packing height: 15 cm, column diameter: 5 cm). The fractions containing the major band (Rf 0.26, eluent: 75% ethyl acetate/petroleum spirits, fractions 15-53) were combined and evaporated to dryness to give the title compound (3.307 g, 59% yield) as a pale yellow powder.
Name
Ethyl 7-(acetyloxy)-2-(diacetylamino)-4-pyridin-3-yl-4H-chromene-3-carboxylate
Quantity
6.989 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
950 μL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
59%

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